![molecular formula C9H17NO B574811 (1S,2S)-2-(Cyclopropylamino)cyclohexanol CAS No. 189362-39-8](/img/structure/B574811.png)
(1S,2S)-2-(Cyclopropylamino)cyclohexanol
Overview
Description
(1S,2S)-2-(Cyclopropylamino)cyclohexanol, also known as CPAC, is an organic compound with a unique structure and properties. CPAC is a cyclic amine with a cyclopropyl group and a cyclohexanol group. It is a versatile compound with various applications in the fields of organic synthesis, pharmaceuticals, and biochemistry. CPAC is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. CPAC is also used as a chiral ligand in asymmetric catalysis, as well as a catalyst in organic reactions.
Scientific Research Applications
Chemical Synthesis and Enantioselective Reactions
Enantioselective Synthesis : Research demonstrates the utility of related cyclohexanol compounds in enantioselective synthesis processes. An example is the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, where enantiomer separation is achieved through the sequential use of (R)- and (S)-Mandelic Acid (Schiffers & Bolm, 2008). This highlights the role of cyclohexanol derivatives in producing enantio-pure amino alcohols, essential for pharmaceutical synthesis.
Optically Pure Trans-2-Aminocyclohexanols : An improved and efficient process for the green and scalable preparation of optically pure trans-2-aminocyclohexanols is developed, showcasing the significance of these compounds in synthesizing intermediates with high enantiomeric purity for further chemical transformations (Xue et al., 2014).
Catalysis and Chemical Intermediates
Catalysis : Studies on cyclohexane oxidation catalyzed by manganese oxide octahedral molecular sieves indicate the importance of cyclohexanol derivatives in the production of industrial intermediates, such as adipic acid and caprolactam. These findings contribute to understanding the catalytic mechanisms and improving the efficiency of cyclohexane oxidation processes (Kumar et al., 2009).
Photocatalytic Oxidation : The photocatalytic air oxidation of cyclohexane to valuable oxygenates like cyclohexanol and cyclohexanone highlights the potential applications of cyclohexanol derivatives in environmental and green chemistry. This research provides insights into optimizing the photocatalytic processes for higher yields and selectivity (Brusa et al., 2007).
Cyclohexanone-Related Building Blocks : The scalable synthesis of cyclohexanone-related bifunctional building blocks, utilizing cost-effective routes and conditions, underlines the importance of cyclohexanol derivatives in synthesizing complex molecules for various applications, including materials science and drug development (Zha et al., 2021).
properties
IUPAC Name |
(1S,2S)-2-(cyclopropylamino)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-4-2-1-3-8(9)10-7-5-6-7/h7-11H,1-6H2/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFEAMNVUJMQGNK-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC2CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
189362-39-8 | |
Record name | rac-(1R,2R)-2-(cyclopropylamino)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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